molecular formula C13H19NO2 B11885736 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Katalognummer: B11885736
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: YACRRJWOGCMEJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and an amine group at the 2 position of the tetrahydronaphthalene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and methylamine.

    Reduction: The carbonyl group of 6,7-dimethoxy-1-tetralone is reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Amination: The alcohol is then converted to the amine by reacting with methylamine under appropriate conditions, such as in the presence of a catalyst like palladium on carbon.

    Cyclization: The intermediate is cyclized to form the tetrahydronaphthalene ring structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydronaphthalenes, quinones, and other derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-cancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 2 position.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy groups at the 6 and 7 positions.

    6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the amine group at the 2 position.

Uniqueness

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both methoxy groups and a methyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-naphthalen-2-amine

InChI

InChI=1S/C13H19NO2/c1-13(14)5-4-9-6-11(15-2)12(16-3)7-10(9)8-13/h6-7H,4-5,8,14H2,1-3H3

InChI-Schlüssel

YACRRJWOGCMEJS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=CC(=C(C=C2C1)OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.